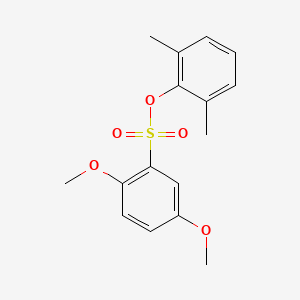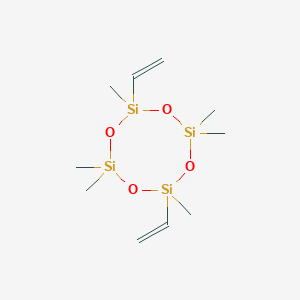![molecular formula C17H16ClN5O B5127356 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine, also known as CPIP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic benefits. CPIP belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
作用机制
The mechanism of action of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the modulation of ion channels and receptors that are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to selectively block the activity of TRPA1, a calcium-permeable ion channel that is activated by noxious stimuli such as cold, heat, and chemical irritants. By blocking TRPA1, 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine can reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been shown to inhibit the activity of P2X7 receptors, which are involved in the regulation of immune responses and the development of neuroinflammation.
Biochemical and Physiological Effects:
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to exhibit a wide range of biochemical and physiological effects in animal models and in vitro assays. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory bowel disease, and arthritis. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been shown to modulate the activity of immune cells such as T cells and microglia, which are involved in the development of autoimmune diseases and neuroinflammation. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of several diseases.
实验室实验的优点和局限性
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has several advantages as a pharmacological tool for scientific research. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is a selective and potent modulator of ion channels and receptors that are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been extensively characterized in animal models and in vitro assays, and its pharmacokinetics and toxicity have been well-studied. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has several limitations as well, including its relatively low solubility in water and its potential off-target effects on other ion channels and receptors.
未来方向
There are several future directions for the scientific research of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine. One potential application of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine is in the development of novel therapies for pain, inflammation, and autoimmune diseases. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine can also be used as a pharmacological tool to investigate the role of ion channels and receptors in various biological processes. Future research can focus on the optimization of the synthesis method of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine to improve its yield and purity. The development of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine analogs with improved pharmacological properties and selectivity can also be a promising direction for future research. Overall, 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has great potential as a pharmacological tool for scientific research and as a therapeutic agent for various diseases.
合成方法
The synthesis of 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine involves the reaction of 2-chloro-3-nitropyridine with 1-(4-piperazinyl)-4-pyridinylmethanamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with a carbonylating agent such as phosgene or triphosgene to yield 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine. The overall yield of this synthesis method is around 30-40%, and the purity of the final product can be improved by recrystallization or chromatography.
科学研究应用
7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been extensively used in scientific research as a pharmacological tool to investigate the role of imidazo[1,2-a]pyridine derivatives in various biological processes. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to modulate the activity of several ion channels, including TRPA1, TRPV1, and P2X7, which are involved in pain perception, inflammation, and neurodegeneration. 7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine has also been used to study the effect of imidazo[1,2-a]pyridine derivatives on the immune system, particularly in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-4-6-23-12-14(20-16(23)11-13)17(24)22-9-7-21(8-10-22)15-3-1-2-5-19-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNGMTLAXRYYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN4C=CC(=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)


![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)


![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)